molecular formula C13H12ClN5O B11836464 6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine CAS No. 203201-78-9

6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine

Cat. No.: B11836464
CAS No.: 203201-78-9
M. Wt: 289.72 g/mol
InChI Key: ZXWPSVIDEMRXKD-UHFFFAOYSA-N
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Description

6-Chloro-7-(4-methoxybenzyl)-7H-purin-2-amine is a chemical compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a chlorine atom at the 6th position and a 4-methoxybenzyl group at the 7th position of the purine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(4-methoxybenzyl)-7H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis often begins with commercially available purine derivatives.

    Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Benzylation: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(4-methoxybenzyl)-7H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-7-(4-methoxybenzyl)-7H-purin-2-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(4-methoxybenzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-(4-methylbenzyl)-7H-purin-2-amine
  • 6-Chloro-7-(4-ethoxybenzyl)-7H-purin-2-amine
  • 6-Chloro-7-(4-hydroxybenzyl)-7H-purin-2-amine

Uniqueness

6-Chloro-7-(4-methoxybenzyl)-7H-purin-2-amine is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

CAS No.

203201-78-9

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

6-chloro-7-[(4-methoxyphenyl)methyl]purin-2-amine

InChI

InChI=1S/C13H12ClN5O/c1-20-9-4-2-8(3-5-9)6-19-7-16-12-10(19)11(14)17-13(15)18-12/h2-5,7H,6H2,1H3,(H2,15,17,18)

InChI Key

ZXWPSVIDEMRXKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl

Origin of Product

United States

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